3-iodobenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodobenzene-1-thiol is an organosulfur compound characterized by the presence of an iodine atom and a thiol group attached to a benzene ring. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
3-Iodobenzene-1-thiol is a complex molecule that primarily targets C (sp3)–H bond-containing etheric, allylic, and benzylic substrates . These substrates play a crucial role in various biochemical reactions, particularly those involving the formation of carbon-carbon bonds.
Mode of Action
The compound interacts with its targets through a process known as halogen bonding interactions . This interaction results in the formation of an EDA (Electron Donor-Acceptor) complex with iodobenzene . The reaction proceeds on the basis of the in situ generation of a thiyl radical and aryl radical through single electron transfer between the photoexcited thiophenolate anion and aryl iodide EDA complex .
Biochemical Pathways
The affected pathway involves the activation and thiolation of C (sp3)–H bonds . This process leads to the formation of a C (sp3) centred-radical by aryl radical-mediated hydrogen atom transfer . The thiolation products are then delivered via a radical–radical cross-coupling with the thiyl radical .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the thiolation of C (sp3)–H bond-containing substrates . This leads to the formation of new carbon-sulfur bonds, which can significantly alter the chemical properties of the substrates and influence their participation in further biochemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of potassium hydroxide (KOH) is necessary for the formation of the EDA complex with iodobenzene . Additionally, the reaction requires photoexcitation, indicating that light conditions may also play a role
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzene-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-iodobenzene with thiourea in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs transition-metal-catalyzed coupling reactions. For instance, the Ullmann-type coupling reaction, which involves the use of copper catalysts, is a widely adopted method. This reaction allows for the formation of carbon-sulfur bonds under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzene-1-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation.
Coupling Reactions: Palladium or copper catalysts are commonly employed in coupling reactions.
Major Products:
Substitution Reactions: Products include alkylated thiols or arylated thiols.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-Iodobenzene-1-thiol has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of materials with unique properties, such as conductive polymers and nanomaterials.
Comparison with Similar Compounds
Thiophenol: Similar to 3-iodobenzene-1-thiol but lacks the iodine atom.
4-Iodobenzene-1-thiol: Similar structure but with the iodine atom in the para position.
3-Bromobenzene-1-thiol: Similar structure but with a bromine atom instead of iodine.
Uniqueness: this compound is unique due to the presence of both an iodine atom and a thiol group on the benzene ring. This combination imparts distinct reactivity and allows for diverse chemical transformations. The iodine atom enhances the compound’s ability to participate in halogen bonding and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
52274-10-9 |
---|---|
Molecular Formula |
C6H5IS |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.